NPEC-caged-(S)-3,4-DCPG

描述

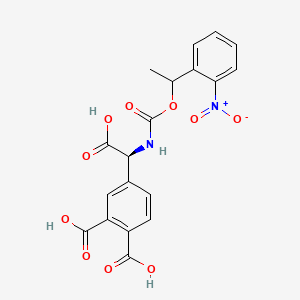

(S)-3,4-DCPG caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group.

生物活性

NPEC-caged-(S)-3,4-DCPG is a photosensitive derivative of the metabotropic glutamate receptor (mGluR) agonist (S)-3,4-DCPG. This compound has garnered attention for its potential applications in neuroscience, particularly regarding its effects on synaptic plasticity, pain modulation, and behaviors associated with neurodevelopmental disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by the presence of a 1-(2-nitrophenyl)ethoxycarbonyl group, which allows for light-mediated release of the active compound upon photolysis. This mechanism facilitates precise temporal control over receptor activation in experimental settings. The compound primarily acts as an allosteric agonist at the mGlu8 receptor, a member of group III mGluRs, which are implicated in various central nervous system functions.

1. Modulation of Synaptic Plasticity

Research has demonstrated that (S)-3,4-DCPG can modulate long-term potentiation (LTP) in various brain regions. In a study involving rats exposed to valproic acid (VPA), which is known to induce autism spectrum disorder-like symptoms, intra-dentate gyrus administration of (S)-3,4-DCPG significantly reversed deficits in social novelty preference. This suggests that mGlu8 receptor activation may enhance synaptic plasticity in conditions where it is impaired .

| Study | Findings | Receptor Target |

|---|---|---|

| VPA Model | Reversed decrease in social novelty preference index (SNPI) with DCPG | mGlu8 |

| Morphine CPP | Reduced acquisition of morphine-induced conditioned place preference (CPP) | mGlu8 |

| Pain Models | Alleviated hyperalgesia in formalin and carrageenan models | mGlu8 |

2. Pain Modulation

The analgesic properties of (S)-3,4-DCPG have been explored in models of inflammatory pain. Systemic administration prior to formalin or carrageenan injection resulted in decreased nociceptive responses and hyperalgesia. Notably, this effect was contingent on the timing of administration; early intervention was effective while late administration showed diminished efficacy .

Case Study 1: Morphine-Induced Conditioned Place Preference

In a study investigating the effects of (S)-3,4-DCPG on morphine-induced conditioned place preference (CPP), researchers found that bilateral intra-accumbal injections significantly reduced the acquisition phase of CPP in a dose-dependent manner. However, it did not affect the expression phase post-conditioning, indicating a specific role in the acquisition process rather than in established preferences .

Case Study 2: Autism Spectrum Disorder Model

A separate study focusing on a rat model for autism revealed that VPA-exposed rats exhibited reduced LTP and social interaction behaviors. Administration of (S)-3,4-DCPG improved these behaviors significantly, suggesting its potential therapeutic role in neurodevelopmental disorders linked to glutamatergic dysfunction .

科学研究应用

Neuropharmacological Studies

NPEC-caged-(S)-3,4-DCPG has been primarily utilized in studies examining the modulation of synaptic plasticity and neurotransmission. Its ability to selectively activate mGlu8 receptors has provided insights into various neurological conditions.

- Long-Term Potentiation : Research indicates that (S)-3,4-DCPG can influence long-term potentiation (LTP) in hippocampal slices. In one study, it was shown that administration of (S)-3,4-DCPG enhanced LTP in models of autism spectrum disorder (ASD), suggesting a potential role in reversing synaptic deficits associated with neurodevelopmental disorders .

- Morphine-Induced Conditioned Place Preference : In experiments involving morphine addiction models, intra-accumbal administration of (S)-3,4-DCPG was found to attenuate the rewarding effects of morphine. This highlights its potential as a therapeutic agent for addiction treatment .

Behavioral Studies

The behavioral effects of this compound have been investigated using various animal models to understand its impact on social behavior and anxiety.

- Social Interaction : In studies involving valproic acid-exposed rats (a model for ASD), (S)-3,4-DCPG administration significantly reversed impairments in social novelty preference. This suggests that mGlu8 receptor activation might facilitate social behaviors disrupted in autism .

- Anxiety and Stress Responses : The compound has also been implicated in modulating stress responses. Systemic administration has been shown to increase c-Fos expression in stress-related brain areas, indicating its potential role in anxiety regulation .

Case Studies and Findings

属性

IUPAC Name |

4-[(S)-carboxy-[1-(2-nitrophenyl)ethoxycarbonylamino]methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O10/c1-9(11-4-2-3-5-14(11)21(29)30)31-19(28)20-15(18(26)27)10-6-7-12(16(22)23)13(8-10)17(24)25/h2-9,15H,1H3,(H,20,28)(H,22,23)(H,24,25)(H,26,27)/t9?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYBLHNZFMIKT-POGJTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118451 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257323-85-5 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257323-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。